molecular formula C18H24ClF2N3OS B2922568 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]CYCLOHEXANECARBOXAMIDE HYDROCHLORIDE CAS No. 1215387-01-1

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]CYCLOHEXANECARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2922568
CAS No.: 1215387-01-1
M. Wt: 403.92
InChI Key: JAAHTTDHGHEWKX-UHFFFAOYSA-N
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Description

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]CYCLOHEXANECARBOXAMIDE HYDROCHLORIDE is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]CYCLOHEXANECARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole core, introduction of the difluoro groups, and subsequent coupling with the cyclohexanecarboxamide moiety. Common reagents and conditions may include:

    Formation of Benzothiazole Core: Reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Difluoro Groups: Fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Coupling with Cyclohexanecarboxamide: Amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]CYCLOHEXANECARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the amide group to amines using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: Nucleophilic substitution reactions at the benzothiazole ring, particularly at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: LAH, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.

Mechanism of Action

The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]CYCLOHEXANECARBOXAMIDE HYDROCHLORIDE would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of difluoro groups may enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-Dichloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]cyclohexanecarboxamide hydrochloride
  • N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]cyclohexanecarboxamide hydrochloride

Uniqueness

The unique feature of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]CYCLOHEXANECARBOXAMIDE HYDROCHLORIDE is the presence of difluoro groups, which can significantly influence its chemical and biological properties. These groups may enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N3OS.ClH/c1-22(2)8-9-23(17(24)12-6-4-3-5-7-12)18-21-16-14(20)10-13(19)11-15(16)25-18;/h10-12H,3-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAHTTDHGHEWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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